molecular formula C10H15N3OS B263820 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide

2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide

Cat. No. B263820
M. Wt: 225.31 g/mol
InChI Key: VICNHVUBTBTSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMSA, and it has been found to have several unique properties that make it an attractive candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of DMSA involves its ability to bind to metal ions and form stable complexes that can be excreted from the body. DMSA contains two sulfur atoms that can bind to metal ions, and its structure allows it to form stable chelates with a variety of different metals. Once bound to a metal ion, DMSA can help to remove the metal from the body by increasing urinary excretion.
Biochemical and Physiological Effects:
DMSA has been found to have several biochemical and physiological effects in laboratory experiments. In addition to its chelating properties, DMSA has been shown to have antioxidant and anti-inflammatory effects, which may make it useful for treating a variety of diseases. DMSA has also been found to have a protective effect on the liver and kidneys, which may make it useful for preventing damage from toxic substances.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSA in laboratory experiments is its ability to chelate a wide range of metal ions. This makes it a versatile tool for studying metal toxicity and developing new treatments for metal poisoning. However, there are also some limitations to using DMSA in laboratory experiments. For example, DMSA can be toxic at high doses, and its chelating properties may interfere with the absorption of other nutrients.

Future Directions

There are several future directions for research on DMSA. One area of interest is in developing new chelating agents that are more effective and less toxic than DMSA. Another area of research is in studying the effects of DMSA on different types of metal toxicity, including exposure to radioactive metals. Additionally, there is interest in studying the potential therapeutic uses of DMSA for diseases such as Alzheimer's and Parkinson's, which may be related to metal toxicity.

Synthesis Methods

The synthesis of DMSA involves the reaction of 4,6-dimethyl-2-thiouracil with N,N-dimethylacetic anhydride. This reaction produces DMSA as a white crystalline solid, which can be purified using standard laboratory techniques.

Scientific Research Applications

DMSA has been found to have several potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of DMSA is in the study of metal toxicity and chelation therapy. DMSA has been shown to be an effective chelating agent for a variety of heavy metals, including lead, mercury, and cadmium. This makes it a valuable tool for studying the effects of metal toxicity on biological systems, as well as for developing new treatments for metal poisoning.

properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C10H15N3OS/c1-7-5-8(2)12-10(11-7)15-6-9(14)13(3)4/h5H,6H2,1-4H3

InChI Key

VICNHVUBTBTSHG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C)C)C

solubility

31.7 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.